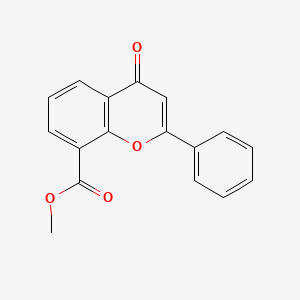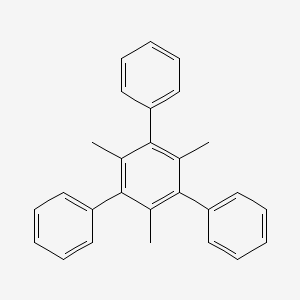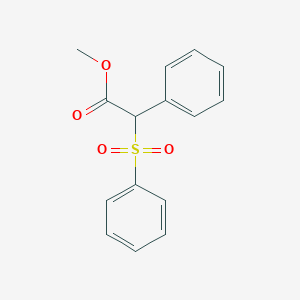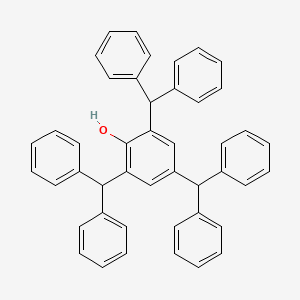
2-Phenyl-3,1-benzoxathiin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-3,1-benzoxathiin-4-one is a heterocyclic compound that belongs to the benzoxathiin family This compound is characterized by a fused ring system containing both oxygen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3,1-benzoxathiin-4-one typically involves the reaction of propargylic alcohols with salicylic or thiosalicylic acids under catalyst-free and open-air conditions . The reaction mixture is refluxed with vigorous stirring and monitored using thin-layer chromatography (TLC) until the disappearance of starting materials. After the appropriate time, the mixture is concentrated under reduced pressure and purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-3,1-benzoxathiin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxathiin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized benzoxathiin derivatives with various substituents.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Phenyl-3,1-benzoxathiin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial histidine protein kinases, which are essential for bacterial growth and survival . Additionally, its anti-inflammatory and anticancer activities are attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
2-Phenyl-3,1-benzoxathiin-4-one can be compared with other similar compounds, such as:
2-Phenyl-4H-3,1-benzoxazin-4-one: Known for its use as a bleach activator and its antimicrobial properties.
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide: Studied for its reactivity in multicomponent reactions and potential medicinal applications.
The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and sulfur atoms, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
5651-35-4 |
|---|---|
Formule moléculaire |
C14H10O2S |
Poids moléculaire |
242.29 g/mol |
Nom IUPAC |
2-phenyl-3,1-benzoxathiin-4-one |
InChI |
InChI=1S/C14H10O2S/c15-13-11-8-4-5-9-12(11)17-14(16-13)10-6-2-1-3-7-10/h1-9,14H |
Clé InChI |
YAYRYBUZHSIXFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2OC(=O)C3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol](/img/structure/B14725412.png)



![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)








